7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
7-fluoro-4-(1,2,5-thiadiazol-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c12-9-1-2-10-8(5-9)7-15(3-4-16-10)11-6-13-17-14-11/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMTGUCTOZXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C3=NSN=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the thiadiazole ring followed by the construction of the oxazepine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences:
- Target Compound : 1,2,5-thiadiazol-3-yl substituent (unsubstituted thiadiazole).
- Analog 1 () : 3-Methyl-1,2,4-thiadiazol-5-yl group.
- Analog 2 () : (4-(2-Methyloxazol-4-yl)phenyl)sulfonyl group.
Implications of Substituent Variations:
Thiadiazole Isomerism: The target compound’s 1,2,5-thiadiazole differs from Analog 1’s 1,2,4-thiadiazole in ring connectivity, altering electronic distribution and dipole moments. The 1,2,5 configuration may enhance planarity, favoring π-π stacking in biological targets compared to the 1,2,4 isomer .
Sulfonyl vs. Thiadiazole Linkage :
- Analog 2’s sulfonyl group introduces strong electron-withdrawing effects and polarity, likely enhancing solubility in polar solvents (e.g., DMSO) but limiting blood-brain barrier penetration. Its 2-methyloxazol-4-yl phenyl appendage adds steric bulk, which may hinder binding to compact active sites .
Molecular Weight and Complexity :
- Analog 2’s molecular weight (388.4 g/mol) far exceeds that of Analog 1 (265.31 g/mol) and the target compound (estimated ~263 g/mol). Higher molecular weight often correlates with reduced bioavailability per Lipinski’s Rule of Five .
Data Table: Comparison of Structural Analogs
Research Findings and Trends from Analogs
- Analog 1 : The methyl-thiadiazole group is associated with moderate kinase inhibition in preliminary studies, though exact targets are unspecified. Its lower molecular weight (265.31 g/mol) aligns with favorable drug-likeness metrics .
- Analog 2 : The sulfonyl-oxazole motif is common in protease inhibitors due to its hydrogen-bonding capacity. However, its high molecular weight (388.4 g/mol) may limit oral bioavailability unless optimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
